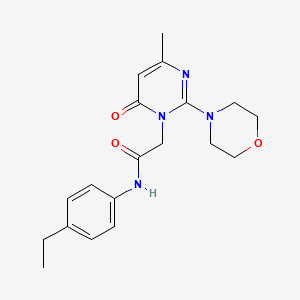

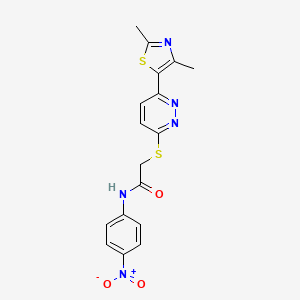

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as T-BZP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzazepine, a class of compounds with a wide range of therapeutic potential. T-BZP has been studied for its potential to act as a dopamine receptor agonist, and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Angiotensin Converting Enzyme Inhibition

One prominent application of derivatives of this compound is in the inhibition of angiotensin converting enzyme (ACE), which is crucial for regulating blood pressure. Research has identified that certain derivatives, specifically those within the 1-benzazepin-2-one class, show potent activity in inhibiting the angiotensin I pressor response, highlighting their potential in therapeutic interventions for hypertension. A study led by Stanton et al. (1985) elaborates on the structure-activity profile of these derivatives, with one compound demonstrating significant efficacy in dog models (Stanton, J., Watthey, J., Desai, M., Finn, B. M., Babiarz, J. E., & Tomaselli, H., 1985).

Privileged Scaffolds in Medicinal Chemistry

The benzazepine scaffold, notably the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) variant, is recognized as a privileged structure in medicinal chemistry due to its utility in constrained therapeutic peptide mimetics. The versatility and synthetic accessibility of these scaffolds have been explored to create a wide array of derivatives with potential biological applications. Van der Poorten et al. (2018) discuss an efficient one-pot strategy to synthesize trisubstituted 2-benzazepin-3-ones, underscoring the scaffold's utility in developing new therapeutic agents (Van der Poorten, O., Jida, M., Tourwé, D., & Ballet, S., 2018).

Mécanisme D'action

Target of Action

The compound, also known as Paltusotine , is a nonpeptide somatostatin receptor subtype 2 (SST2) agonist . The SST2 receptor is the primary target of Paltusotine. This receptor plays a crucial role in inhibiting the secretion of various hormones .

Mode of Action

Paltusotine interacts with the SST2 receptor, leading to the suppression of growth hormone-releasing hormone (GHRH) stimulated growth hormone (GH) and insulin-like growth factor 1 (IGF-1) . This interaction results in changes in the hormonal balance, specifically reducing the levels of GH and IGF-1 .

Biochemical Pathways

The compound affects the somatostatin signaling pathway. By acting as an agonist to the SST2 receptor, it inhibits the release of GH and IGF-1. These hormones are part of the growth hormone signaling pathway, which regulates various biological processes, including cell growth and metabolism .

Pharmacokinetics

Paltusotine is orally bioavailable and is associated with increased plasma concentrations up to doses of 40 mg . It is eliminated with a half-life of approximately 30 hours . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and therapeutic effects .

Result of Action

The action of Paltusotine results in the suppression of GH and IGF-1 in a dose-dependent fashion . This leads to molecular and cellular effects, including the regulation of cell growth and metabolism. It has been shown to have a safety profile similar to currently approved SST2 receptor ligands .

Propriétés

IUPAC Name |

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-15(14)19/h1-4,12,14H,5-10,16H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJCXQATHSBDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N3CCC(CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)

![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)

![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)